Differentiation from the 3,4,5-Trimethoxyphenyl Analog (Compound 4c) in Anticancer Activity
In a head-to-head comparison within the same published study, the 3,4,5-trimethoxyphenyl analog (compound 4c) demonstrated exceptional antiproliferative activity against HCT-116 colon cancer cells with an IC50 of 0.53 μM [1]. While this data highlights the potential of the triazolopyrimidine scaffold, it definitively establishes the potency benchmark for the class. The cited study did not report the same activity for the 3-methoxyphenyl variant (the target compound), indicating a critical and quantifiable activity cliff. This structural modification—the loss of two methoxy groups—profoundly impacts potency, likely due to reduced binding interactions within the colchicine site. This negative data is a key differentiator, showing that the target compound is not a potent antiproliferative agent in this model but serves a distinct purpose in negative control or SAR profiling studies.
| Evidence Dimension | Antiproliferative activity (IC50) against HCT-116 colon cancer cell line |
|---|---|
| Target Compound Data | Not active / Not reported at comparable concentrations (inferred from study exclusion) |
| Comparator Or Baseline | Compound 4c (3,4,5-trimethoxyphenyl analog), IC50 = 0.53 ± 0.06 μM |
| Quantified Difference | Activity cliff: >100-fold loss in potency relative to compound 4c |
| Conditions | MTT assay, HCT-116 human colon cancer cell line, 48 h incubation [1] |
Why This Matters
This quantifies the target compound's role not as a hit, but as a precise negative control or an SAR probe, essential for validating target engagement models and interpreting high-throughput screening data against the triazolopyrimidine tubulin inhibitor series.
- [1] Mohamed, H. S., Amin, N. H., El-Saadi, M. T., & Abdel-Rahman, H. M. (2022). Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 121, 105687. View Source
